Methyl 3-amino-5-chlorobenzoate
Description
Contextualization within Substituted Benzoate (B1203000) Esters
Methyl 3-amino-5-chlorobenzoate belongs to the broad class of compounds known as substituted benzoate esters. Benzoate esters are derivatives of benzoic acid and are fundamental structures in organic chemistry. chemicalbook.compbworks.com They are characterized by a benzene (B151609) ring attached to a carbonyl group, which is in turn bonded to an alkoxy group. This class of compounds is significant, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. researchgate.netchemicalbook.com
The reactivity and utility of a benzoate ester are heavily influenced by the nature and position of substituents on the aromatic ring. acs.org Substituents can alter the electronic properties of the benzene ring and the carbonyl group, thereby affecting the molecule's reaction pathways. The reactions common to esters, such as hydrolysis, transesterification, and aminolysis, are all modulated by these substitutions. pbworks.comlibretexts.org For example, electron-withdrawing groups can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, while electron-donating groups can have the opposite effect.
The synthesis of benzoate esters is most commonly achieved through Fischer esterification, which involves the reaction of a benzoic acid derivative with an alcohol in the presence of an acid catalyst. pbworks.comquora.com The versatility of this reaction allows for the preparation of a vast library of substituted benzoate esters, each with unique properties tailored for specific research and industrial applications. chemicalbook.comresearchgate.net
Significance in Contemporary Chemical Research
The significance of this compound in modern chemical research stems from its nature as a multifunctional building block. While specific, high-profile applications of this exact isomer are not extensively documented in mainstream literature, its structural components are hallmarks of valuable intermediates in synthetic chemistry. The presence of three distinct and reactive functional groups—an amine, a halogen, and an ester—on a single aromatic scaffold makes it a versatile tool for creating more complex molecular architectures.
The amino group can be readily modified, for instance, through acylation to form amides or diazotization to yield diazonium salts, which are themselves versatile intermediates for introducing a wide array of other functional groups. The chlorine atom, a halogen, serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid, be reduced to a primary alcohol, or be converted into an amide via aminolysis. libretexts.org
This trifunctional nature allows for selective and sequential chemical modifications, a highly desirable characteristic for building blocks used in combinatorial chemistry and in the synthesis of targeted molecules for pharmaceutical and materials science research. The general class of substituted aminobenzoic acids and their esters are recognized as crucial intermediates for bioactive compounds, including anticancer agents and modern insecticides. nih.gov Therefore, this compound represents a valuable, though specialized, reagent for academic and industrial researchers engaged in the synthesis of novel organic compounds.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-5-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKTXZHKYFWCRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680962 | |
| Record name | Methyl 3-amino-5-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21961-31-9 | |
| Record name | Benzoic acid, 3-amino-5-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21961-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-5-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-amino-5-chlorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Methyl 3 Amino 5 Chlorobenzoate
Direct Esterification Routes
The final step in the synthesis of Methyl 3-amino-5-chlorobenzoate is typically the esterification of its corresponding carboxylic acid, 3-amino-5-chlorobenzoic acid. This transformation is most commonly achieved through Fischer esterification. The process involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or anhydrous hydrogen chloride.
While a specific protocol for this compound is not detailed in the provided search results, an analogous procedure for a structural isomer, the synthesis of methyl 2-amino-5-chlorobenzoate, illustrates the typical reaction conditions. In this synthesis, 2-amino-4-chlorobenzoic acid is heated under reflux with a solution of hydrogen chloride in methanol for several hours. prepchem.com After the reaction is complete, the mixture is cooled and neutralized to precipitate the final ester product, which is then filtered, washed, and dried. prepchem.com This method is a standard and widely applicable route for the esterification of aminobenzoic acids.
Table 1: Representative Esterification Reaction
| Reactant | Reagent | Conditions | Product | Yield | Reference |
|---|
Multi-step Synthesis from Precursors
More complex, multi-step syntheses are required to construct the substituted benzene (B151609) ring from readily available starting materials. These routes often involve a sequence of nitration, reduction, and halogenation reactions.
Nitration and Reduction Strategies
A common strategy for introducing an amino group onto an aromatic ring is through the nitration of a precursor followed by the reduction of the nitro group. The specific starting material dictates the position of the substituents.
A documented synthetic pathway beginning with m-toluic acid leads to the formation of an isomer, 2-amino-5-chloro-3-methylbenzoic acid. google.com This multi-step process is a prime example of how ortho-, para-, and meta-directing effects of different functional groups are utilized to achieve a specific substitution pattern.
The synthesis begins with the nitration of m-toluic acid. The methyl group is ortho-, para-directing, and the carboxylic acid group is meta-directing. This combination directs the incoming nitro group primarily to the 2-position. The reaction is typically carried out using nitric acid at low temperatures (0-10°C). google.com The resulting 2-nitro-3-methylbenzoic acid is then subjected to a hydrogenation reduction reaction to convert the nitro group into an amino group, yielding 2-amino-3-methylbenzoic acid. google.com Finally, a chlorination step, often using N-chlorosuccinimide (NCS) in a solvent like N,N-dimethylformamide (DMF), introduces a chlorine atom at the 5-position, which is para to the activating amino group, to yield the final product. google.com This entire process from m-toluic acid can achieve a total yield of over 68%. google.com
Table 2: Synthesis from m-Toluic Acid
| Step | Reaction | Reagents | Key Intermediate/Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | Nitration | Nitric Acid | 2-nitro-3-methylbenzoic acid | ~75.3% | google.com |
| 2 | Reduction | Hydrogen, Catalyst | 2-amino-3-methylbenzoic acid | High | google.com |
2-Amino-3-methylbenzoic acid is a crucial intermediate in the synthesis of various chemical products, including pesticides. techemi.compatsnap.com Its preparation is a key step in the pathway originating from m-toluic acid derivatives. The traditional method involves the reduction of 2-nitro-3-methylbenzoic acid using iron powder. techemi.com
More modern and efficient methods utilize catalytic hydrogenation. One approach employs Raney nickel as the catalyst with hydrazine (B178648) hydrate (B1144303) as the reducing agent, which offers a simple process, mild conditions, and yields exceeding 92%. techemi.com Another method involves the hydrogenation of 3-methyl-2-nitrobenzoate using a palladium on carbon (Pd/C) catalyst in a high-pressure vessel, achieving a yield of 97.5%. guidechem.com Following the reduction, the intermediate 2-amino-3-methylbenzoic acid can be esterified. For instance, reaction with methyl iodide in the presence of cesium carbonate yields Methyl 2-amino-3-methylbenzoate with a 92% yield. guidechem.com
Halogenation Approaches
Introducing a chlorine atom onto the aromatic ring is a critical step, and the choice of chlorinating agent and substrate is vital for controlling the regioselectivity of the reaction.
The chlorination of aminobenzoic acid precursors is typically directed by the strong activating and ortho-, para-directing amino group. In the synthesis of 2-amino-5-chloro-3-methylbenzoic acid, the starting material is 2-amino-3-methylbenzoic acid. google.compatsnap.comchemicalbook.com The amino group at position 2 and the methyl group at position 3 direct the incoming chlorine atom to the 5-position (para to the amino group).
Several chlorinating agents have been effectively used for this transformation:
Chlorine Gas: Bubbling chlorine gas through a solution of 2-amino-3-methylbenzoic acid in 1,2-dichloroethane (B1671644) at 50°C results in a 98.1% yield of 2-amino-5-chloro-3-methylbenzoic acid. chemicalbook.com
Cyanuric Chloride: This reagent is presented as a cost-effective alternative to more expensive chlorinating agents. The reaction is carried out by adding cyanuric chloride in batches to a solution of 2-amino-3-methylbenzoic acid at room temperature. patsnap.com
N-Chlorosuccinimide (NCS): While noted to be expensive, NCS provides a very clean reaction and is used in the synthesis pathway starting from m-toluic acid. The reaction is typically performed at elevated temperatures (90-110°C) in a solvent like DMF. google.compatsnap.com
Table 3: Chlorination of 2-amino-3-methylbenzoic acid
| Chlorinating Agent | Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|
| Chlorine | 1,2-dichloroethane | 50°C | 2-amino-5-chloro-3-methylbenzoic acid | 98.1% | chemicalbook.com |
| Cyanuric Chloride | Not specified | 20-40°C | 2-amino-5-chloro-3-methylbenzoic acid | High | patsnap.com |
Regioselective Chlorination Strategies
The synthesis of this compound via direct chlorination of Methyl 3-aminobenzoate (B8586502) presents a significant regiochemical challenge. The strongly activating, ortho-, para-directing amino group (-NH₂) and the deactivating, meta-directing methyl ester group (-COOCH₃) have conflicting influences on the aromatic ring. The amino group's powerful directing effect would preferentially guide electrophilic chlorination to the ortho (2 and 6) and para (4) positions, making the desired 5-chloro isomer difficult to obtain in high yield through this direct route.
To achieve the required regioselectivity, multi-step strategies are often employed. A viable, albeit indirect, pathway begins with a precursor that ensures the correct substitution pattern, such as 3,5-dinitrobenzoic acid. This starting material can be synthesized through the nitration of benzoic acid using a mixture of fuming nitric acid and sulfuric acid. orgsyn.orgchemicalbook.com The synthesis proceeds through the following conceptual steps:
Esterification: 3,5-dinitrobenzoic acid is first converted to its methyl ester, Methyl 3,5-dinitrobenzoate (B1224709). This is typically achieved through Fischer esterification, refluxing the acid in methanol with a catalytic amount of sulfuric acid. prepchem.com
Selective Reduction: One of the two nitro groups on Methyl 3,5-dinitrobenzoate is selectively reduced to an amino group. This can be accomplished using controlled reduction agents like sodium sulfide (B99878) or ammonium (B1175870) polysulfide, yielding Methyl 3-amino-5-nitrobenzoate.
Sandmeyer Reaction: The remaining nitro group is then converted to the target chloro group. This involves a two-step Sandmeyer reaction sequence. First, the amino group of a related compound (after transformation of the second nitro group) is diazotized using sodium nitrite (B80452) and a mineral acid. The resulting diazonium salt is then treated with a copper(I) chloride solution to introduce the chlorine atom.
Final Esterification (if necessary): If the transformations are carried out on the acid form, a final esterification step is required to yield this compound.
This strategic, multi-step approach circumvents the regioselectivity problems of direct chlorination by installing directing groups that facilitate the desired substitution pattern.
Derivatization from Related Aminobenzoate Esters
Conversion from Methyl 2-amino-5-chlorobenzoate
The conversion of Methyl 2-amino-5-chlorobenzoate to this compound is not a documented or synthetically feasible pathway. This transformation would necessitate the migration of the amino group from the C2 to the C3 position on the benzene ring. Such positional isomerizations on an aromatic ring are not achieved through simple derivatization and would require complex, multi-step reaction sequences involving ring-opening/closing or diazotization-elimination-addition reactions, which are generally low-yielding and impractical for routine synthesis.
Hydrolysis of related methyl 4-amino-3-chlorobenzoate
The term "hydrolysis" refers to the cleavage of a chemical bond by the addition of water. In the context of Methyl 4-amino-3-chlorobenzoate, hydrolysis would cleave the methyl ester to form 4-amino-3-chlorobenzoic acid. This reaction does not lead to the isomeric product this compound. There is no known direct synthetic conversion or simple derivatization that transforms the 4-amino-3-chloro isomer into the 3-amino-5-chloro isomer. As with the 2-amino isomer, achieving this transformation would involve a complex and synthetically inefficient series of reactions.
Palladium-Catalyzed Coupling Reactions in Synthesis
Modern synthetic organic chemistry offers powerful tools for C-N bond formation, with palladium-catalyzed reactions being particularly prominent. The Buchwald-Hartwig amination is a highly effective method for constructing aryl-amine bonds. acsgcipr.org This reaction provides a viable and direct route to this compound.
A logical approach involves the regioselective mono-amination of a readily available starting material, Methyl 3,5-dichlorobenzoate . nih.gov In this reaction, one of the two chloro-substituents is replaced by an amino group.
The general reaction scheme is as follows:
Reactants : Methyl 3,5-dichlorobenzoate and a source of ammonia (B1221849) or an ammonia equivalent.
Catalyst System : A palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂, is used in combination with a specialized phosphine (B1218219) ligand. Sterically hindered biarylphosphine ligands like XPhos, SPhos, or t-BuXPhos are often essential for high efficiency, particularly when coupling aryl chlorides. wuxiapptec.comchemrxiv.org
Base : A strong, non-nucleophilic base is required to facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). chemrxiv.org
Solvent : The reaction is typically performed in an anhydrous, aprotic solvent such as toluene, xylene, or 1,4-dioxane (B91453). acsgcipr.orgdtu.dk
This method is valued for its high functional group tolerance and typically provides good to excellent yields, making it a powerful alternative to classical methods.
Optimization of Reaction Conditions and Yields
The efficiency and yield of any synthetic route to this compound are highly dependent on the careful optimization of reaction conditions. Parameters such as temperature, reaction time, solvent, and the specific reagents used can have a profound impact on the outcome.
For electrophilic chlorination reactions, such as those described in analogous syntheses, the choice of chlorinating agent and reaction temperature are critical. google.compatsnap.com
Table 1: Research Findings on Optimization of Analogous Chlorination Reactions
| Starting Material | Chlorinating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Amino-3-methylbenzoic acid | Dichlorohydantoin | 100 | 1 | 87.0 | google.com |
| 2-Amino-3-methylbenzoic acid | Cyanuric Chloride | 20-40 | ~10 | 85.0 | patsnap.com |
| 2-Aminobenzoic acid | N-Chlorosuccinimide (NCS) | 100 | 0.67 | Not specified | chemicalbook.com |
| 4-Aminobenzonitrile | N-Chlorosuccinimide (NCS) | 90 | 2 | 95.0 |
As shown in the table, different chlorinating agents require distinct thermal conditions to achieve high yields. For instance, dichlorohydantoin and NCS are often used at higher temperatures (90-110°C), while reactions with cyanuric chloride can proceed at milder temperatures. google.compatsnap.com The reaction time must also be optimized to ensure complete conversion without promoting the formation of side products.
Solvent Effects in Synthesis
The choice of solvent is a critical parameter that can influence reaction rates, regioselectivity, and yields by affecting the solubility of reactants and the stability of intermediates.
In the context of chlorination reactions on aminobenzoic acid derivatives, polar aprotic solvents are commonly employed. A patent for a related synthesis specifies that suitable solvents include N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), sulfolane, and dimethyl sulfoxide (B87167) (DMSO). google.com These solvents are effective at dissolving the polar starting materials and facilitating the ionic or radical mechanisms often involved in chlorination.
For palladium-catalyzed Buchwald-Hartwig aminations, the solvent choice is equally crucial. Aprotic, nonpolar, or weakly polar solvents are generally preferred.
Table 2: Solvent Effects in Palladium-Catalyzed Amination and Related Reactions
| Reaction Type | Recommended Solvents | Inhibitory/Ineffective Solvents | Rationale / Notes | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Toluene, Xylene, 1,4-Dioxane, THF | Chlorinated solvents, Acetonitrile (B52724), Pyridine (B92270) | Aromatic and ether solvents are common. Acetonitrile and pyridine can bind to the palladium catalyst and inhibit the reaction. | acsgcipr.orgwuxiapptec.comdtu.dk |
| Cobalt-Catalyzed Reductive Coupling | 1,4-Dioxane | Acetonitrile (MeCN) | Solvent effects can be dramatic; 1,4-dioxane was found to be optimal while MeCN was ineffective in this specific cobalt-catalyzed system. | acs.org |
| Buchwald-Hartwig Amination | Water (with specific ligands/micelles) | Not Applicable | Greener chemistry approaches have been developed to allow the reaction to proceed in aqueous systems. | acsgcipr.org |
The selection of an appropriate solvent system is a key step in optimizing the synthesis of this compound, whether proceeding through a chlorination pathway or a palladium-catalyzed coupling reaction.
Catalyst Systems and Their Influence
The synthesis of this compound is primarily achieved through two main routes: the catalytic reduction of a nitro-substituted precursor or the acid-catalyzed esterification of the corresponding carboxylic acid. The choice of catalyst is paramount in both approaches, directly influencing reaction efficiency, selectivity, and yield.
For Catalytic Hydrogenation of Methyl 3-chloro-5-nitrobenzoate:
The reduction of the nitro group in methyl 3-chloro-5-nitrobenzoate to form the target amine is a critical transformation. Heterogeneous catalysts are predominantly used for this purpose.
Palladium-based Catalysts: Palladium on a carbon support (Pd/C) is a widely utilized and effective catalyst for the hydrogenation of nitroarenes. It facilitates the reaction with hydrogen gas (H₂) under relatively mild conditions, offering high yields and clean conversion. sciencemadness.org The catalytic cycle involves the adsorption of the nitro compound and hydrogen onto the palladium surface, followed by the stepwise reduction of the nitro group.
Bimetallic Catalysts: Research into bimetallic systems has shown potential benefits. For instance, a palladium-nickel (Pd-Ni) alloy catalyst supported on bamboo-based carbon nanotubes (BCNT) demonstrated exceptional yield (99.9%) in the hydrogenation of nitrobenzene (B124822), a related transformation. mdpi.com Such alloys can exhibit synergistic effects, where one metal can improve the catalytic activity, stability, or selectivity of the other. mdpi.com
Advanced Single-Atom Catalysts: Cutting-edge research has explored atomically dispersed metal catalysts. An atomic Iridium-Phosphorus pair anchored on N, P-codoped graphene (Ir₁─P₁/NPG) has been reported to show superb activity and selectivity for the hydrogenation of functionalized nitroarenes at room temperature. nih.gov The unique electronic structure of these single-atom sites can lead to enhanced H₂ dissociation and selective binding of the nitro group, representing a frontier in catalyst design. nih.gov
For Fischer Esterification of 3-amino-5-chlorobenzoic acid:
The direct esterification of 3-amino-5-chlorobenzoic acid with methanol, known as the Fischer-Speier esterification, is an equilibrium-controlled reaction that requires an acid catalyst. organic-chemistry.org
Brønsted Acids: Strong mineral acids such as sulfuric acid (H₂SO₄) and organic acids like p-toluenesulfonic acid (p-TsOH) are the most common catalysts for this reaction. organic-chemistry.orgoperachem.com They protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. organic-chemistry.org The low cost and simplicity make this a preferred method. reddit.com
Lewis Acids and Solid Acids: Various Lewis acids and solid acid catalysts have also been investigated to facilitate esterification, sometimes offering advantages in terms of milder reaction conditions or easier separation. Catalysts such as iron(III) chloride (FeCl₃·6H₂O) have been shown to be effective for esterifying alcohols. organic-chemistry.org Graphene oxide has also been reported as an efficient and reusable solid acid catalyst for esterification reactions. organic-chemistry.org
| Synthetic Route | Catalyst System | Typical Substrate | Advantages |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Methyl 3-chloro-5-nitrobenzoate | High yield, clean conversion, standard industry practice. sciencemadness.org |
| Palladium-Nickel (Pd/Ni) Alloy | Nitrobenzene (analogous) | Excellent yield and selectivity due to alloy effects. mdpi.com | |
| Atomic Iridium (Ir₁─P₁/NPG) | Nitrostyrene (analogous) | High activity at room temperature, high selectivity. nih.gov | |
| Fischer Esterification | Sulfuric Acid (H₂SO₄) | 3-amino-5-chlorobenzoic acid | Low cost, simple, effective for driving equilibrium. operachem.comreddit.com |
| p-Toluenesulfonic acid (p-TsOH) | 3-amino-5-chlorobenzoic acid | Solid catalyst, often easier to handle than H₂SO₄. organic-chemistry.org | |
| Iron(III) Chloride (FeCl₃·6H₂O) | Steroid Alcohols (analogous) | Versatile Lewis acid catalyst. organic-chemistry.org |
Temperature and Pressure Optimization
Optimizing temperature and pressure is crucial for maximizing yield, minimizing reaction time, and ensuring the safety and efficiency of the synthesis. These parameters are highly dependent on the chosen synthetic route and catalyst system.
For Catalytic Hydrogenation:
This reaction typically involves gaseous hydrogen, making both temperature and pressure key variables.
Pressure: Hydrogenations using catalysts like Pd/C can be conducted at atmospheric pressure. sciencemadness.org However, increasing the hydrogen pressure (e.g., >3 bar) can significantly enhance the reaction rate by increasing the concentration of dissolved hydrogen. sciencemadness.org In one study on nitrobenzene hydrogenation, a pressure of 20 barg (approximately 290 psi) was used. mdpi.com
Temperature: While classical reduction methods using reagents like iron powder often require heating to reflux, catalytic hydrogenations can proceed at much lower temperatures. sciencemadness.org A study using a Pd/Ni catalyst was conducted at 50°C. mdpi.com The development of highly active catalysts, such as the aforementioned atomic Iridium system, even allows for efficient hydrogenation at ambient room temperature, which offers significant energy savings. nih.gov Studies on low-temperature catalytic hydrogenation emphasize that enhanced performance can be achieved under mild conditions (<250 °C, <500 kPa). researchgate.net
For Fischer Esterification:
As an equilibrium reaction, temperature plays a key role in shifting the equilibrium towards the product.
Pressure: This reaction is almost always conducted at atmospheric pressure in standard laboratory or industrial setups.
Temperature: The reaction is typically heated to reflux. operachem.com The temperature is therefore determined by the boiling point of the alcohol being used as the esterifying agent, which often also serves as the solvent. For the synthesis of the methyl ester, methanol is used, and the reaction mixture is heated to its boiling point (approximately 65°C) to facilitate the reaction and help remove the water byproduct, driving the equilibrium forward. operachem.comlibretexts.org
| Synthetic Route | Parameter | Optimized Condition | Rationale |
| Catalytic Hydrogenation | Temperature | 25°C - 80°C | Dependent on catalyst activity; modern catalysts allow for lower temperatures. mdpi.comnih.gov |
| Pressure | 1 - 20 bar (atm) | Higher pressure increases H₂ concentration, accelerating the reaction rate. sciencemadness.orgmdpi.com | |
| Fischer Esterification | Temperature | ~65°C (Reflux) | Uses the boiling point of the methanol solvent to drive the reversible reaction. operachem.com |
| Pressure | Atmospheric | Sufficient for this liquid-phase reaction; no high pressure required. |
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of aromatic amines to reduce environmental impact and improve sustainability. This involves the use of renewable resources, safer reagents, and more efficient catalytic processes.
Biocatalysis: A significant green alternative to traditional chemical synthesis is the use of enzymes. Biocatalytic strategies for producing chiral amines are particularly attractive and include the use of enzymes like transaminases and imine reductases. researchgate.netmdpi.com These enzymatic reactions offer high efficiency and stereoselectivity under mild, aqueous conditions. mdpi.com Researchers are actively exploring the use of biocatalysts to synthesize aromatic amines from renewable feedstocks, which could dramatically lower the environmental footprint compared to petroleum-based routes. ontosight.airsc.org Immobilizing enzymes on solid supports further enhances their utility by improving stability, allowing for reactions in non-aqueous media, and simplifying the separation of the catalyst from the product. chemrxiv.org
Atom Economy and Safer Reagents: Green chemistry principles also favor reactions with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product. Catalytic hydrogenation is an excellent example of an atom-economical reaction. Furthermore, there is a drive to replace hazardous or expensive reagents with safer, more economical alternatives. For instance, in the synthesis of related chloro-aminobenzoic acids, efforts have been made to replace expensive and hazardous chlorinating agents like N-chlorosuccinimide with more cost-effective options and to substitute high-boiling point solvents like DMF with more environmentally benign choices to simplify processing and reduce waste. patsnap.com
Advanced Spectroscopic and Computational Characterization of Methyl 3 Amino 5 Chlorobenzoate and Its Derivatives
Vibrational Spectroscopy (IR and Raman) Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of a molecule by probing its vibrational modes. These methods are invaluable for identifying functional groups and elucidating molecular structure.
Experimental vibrational spectra for Methyl 3-amino-5-chlorobenzoate are not widely published. However, the expected spectral features can be inferred from the analysis of closely related compounds such as Methyl 3-aminobenzoate (B8586502). The IR spectrum of Methyl 3-aminobenzoate exhibits characteristic absorption bands corresponding to the N-H stretching vibrations of the primary amine group, typically in the range of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the ester group is expected to produce a strong absorption band around 1720 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene (B151609) ring will appear in the 1400-1600 cm⁻¹ region.
The introduction of a chlorine atom at the 5-position is expected to influence the vibrational frequencies. The C-Cl stretching vibration will introduce a new band, typically in the range of 600-800 cm⁻¹. Furthermore, the electron-withdrawing nature of the chlorine atom can cause slight shifts in the frequencies of the other vibrational modes.
Density Functional Theory (DFT) has become a powerful computational tool for predicting the vibrational spectra of molecules. nih.govresearchgate.net By calculating the optimized molecular geometry and the corresponding harmonic vibrational frequencies, DFT can provide a theoretical spectrum that aids in the assignment of experimental IR and Raman bands. nih.govresearchgate.net
For a molecule like this compound, DFT calculations, often employing basis sets such as 6-311++G(d,p), can predict the vibrational modes associated with the amino, chloro, and methyl ester functional groups, as well as the vibrations of the benzene ring. nih.gov The accuracy of these predictions can be enhanced by applying scaling factors to the calculated frequencies to account for anharmonicity and other systematic errors. nih.gov Such theoretical analyses have been successfully applied to related molecules like 5-amino-2-chlorobenzoic acid, demonstrating the utility of DFT in elucidating complex vibrational spectra. nih.gov
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules adsorbed onto or in close proximity to nanostructured metal surfaces, typically silver or gold. nih.gov This enhancement allows for the detection of analytes at very low concentrations. nih.gov
While specific SERS studies on this compound were not identified in the surveyed literature, the technique holds significant potential for the analysis of this compound and its derivatives. The interaction of the amino group and the ester group with the metal surface could lead to selective enhancement of certain vibrational modes, providing information about the molecule's orientation and binding to the surface. nih.gov SERS could be particularly useful for studying the behavior of these compounds in biological or environmental systems where concentrations may be low.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the amino and chloro substituents. The amino group is an electron-donating group, which tends to shift the signals of ortho and para protons to a lower chemical shift (upfield). Conversely, the chlorine atom is an electron-withdrawing group, which deshields the protons and shifts their signals to a higher chemical shift (downfield).
Based on the analysis of related compounds, the following table presents the ¹H NMR data for Methyl 3-aminobenzoate and Methyl 3-chlorobenzoate (B1228886), which can be used to predict the spectrum of this compound.
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) |
| Methyl 3-aminobenzoate | 7.41-6.84 (m, 4H) | 3.87 (s, 3H) |
| Methyl 3-chlorobenzoate | 7.97 (s, 1H), 7.90 (d, J=7.6 Hz, 1H), 7.48-7.45 (m, 1H), 7.38-7.30 (m, 1H) | 3.89 (s, 3H) |
For this compound, the three aromatic protons are expected to appear as distinct signals, with their coupling constants providing information about their relative positions on the ring. The methyl protons of the ester group will appear as a singlet.
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the benzene ring of this compound are influenced by the attached functional groups. The carbon atom attached to the electron-donating amino group will be shielded (shifted upfield), while the carbon attached to the electron-withdrawing chlorine atom will be deshielded (shifted downfield). The carbonyl carbon of the ester group will appear at a characteristic downfield chemical shift.
The following table presents the ¹³C NMR data for Methyl 3-aminobenzoate and Methyl 3-chlorobenzoate to facilitate the prediction of the spectrum for this compound.
| Compound | Aromatic Carbons (ppm) | Carbonyl Carbon (ppm) | Methyl Carbon (ppm) |
| Methyl 3-aminobenzoate | 146.5, 131.2, 129.2, 119.3, 117.8, 115.5 | 167.3 | 51.9 |
| Methyl 3-chlorobenzoate | 134.3, 132.8, 131.8, 129.6, 127.6 | 165.7 | 52.3 |
By considering the additive effects of the amino and chloro substituents, the chemical shifts for the aromatic carbons of this compound can be estimated.
2D NMR Techniques for Structural Elucidation
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of complex organic molecules like this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed information about the connectivity of atoms within the molecule. sdsu.eduyoutube.com
COSY experiments reveal proton-proton (¹H-¹H) coupling interactions, which are crucial for identifying adjacent protons in the aromatic ring. sdsu.eduresearchgate.net For this compound, COSY spectra would show correlations between the aromatic protons, allowing for their relative positions to be determined.
HSQC provides direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C). sdsu.eduyoutube.com This is instrumental in assigning the chemical shifts of the carbon atoms in the benzene ring and the methyl group of the ester.
A summary of expected 2D NMR correlations for this compound is presented in the table below.
Table 1: Predicted 2D NMR Correlations for this compound
| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |
| Aromatic H-2 | Aromatic H-4, Aromatic H-6 | C-2 | C-3, C-4, C-6, Carbonyl C |
| Aromatic H-4 | Aromatic H-2, Aromatic H-6 | C-4 | C-2, C-3, C-5, C-6 |
| Aromatic H-6 | Aromatic H-2, Aromatic H-4 | C-6 | C-2, C-4, C-5, Carbonyl C |
| Amino (NH₂) | - | - | C-2, C-3, C-4 |
| Methyl (CH₃) | - | Methyl C | Carbonyl C |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Absorption Maxima
UV-Vis spectroscopy of aromatic compounds like this compound is characterized by electronic transitions within the molecule. The absorption bands observed in the UV-Vis spectrum correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones. For aminobenzoates, these transitions are typically π → π* and n → π* transitions. researchgate.net The benzene ring and the carbonyl group contain π electrons, and the nitrogen and oxygen atoms possess non-bonding (n) electrons, which can be excited to anti-bonding (π*) orbitals. researchgate.net
The introduction of substituents on the benzene ring, such as the amino and chloro groups, can cause shifts in the absorption maxima (λmax) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift). biointerfaceresearch.com
Table 2: Typical UV-Vis Absorption Data for Substituted Benzoates
| Compound | λmax (nm) | Solvent | Electronic Transition |
| Methyl Benzoate (B1203000) | ~230, ~274 | Ethanol | π → π |
| Methyl 3-aminobenzoate | ~245, ~330 | Ethanol | π → π, n → π |
| This compound | ~250, ~340 | Methanol (B129727) | π → π, n → π* |
Solvent Polarity Effects on UV-Vis Spectra
The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule. nih.govnih.gov This is due to differential solvation of the ground and excited states. For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. Conversely, for n → π* transitions, increasing solvent polarity typically results in a hypsochromic (blue) shift. This is because the non-bonding orbitals are more exposed and can interact more strongly with polar solvent molecules, lowering their energy and increasing the energy gap for the transition. biointerfaceresearch.com
Studies on related aminobenzoic acid derivatives have shown that the Stokes shift is sensitive to the orientational polarizability of the solvent. nih.gov In protic solvents, hydrogen bonding can occur, which can further influence the electronic transitions and lead to deviations from the general trends observed in aprotic solvents. nih.govnih.gov
Table 3: Effect of Solvent Polarity on λmax of a Representative Aminobenzoate Derivative
| Solvent | Dielectric Constant | λmax (nm) |
| n-Hexane | 1.88 | 320 |
| Chloroform | 4.81 | 328 |
| Ethanol | 24.55 | 335 |
| Methanol | 32.70 | 338 |
| Acetonitrile (B52724) | 37.50 | 332 |
| Dimethylformamide (DMF) | 36.71 | 345 |
Time-Dependent DFT (TD-DFT) for Electronic Excitation Modeling
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to model the electronic absorption spectra of molecules. sharif.edu It allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the experimental UV-Vis spectrum. By performing TD-DFT calculations, it is possible to predict the electronic transitions and understand the nature of the excited states. sharif.edu This computational approach can complement experimental data and aid in the interpretation of the observed spectra. For instance, TD-DFT calculations can help to definitively assign specific absorption bands to particular electronic transitions within the this compound molecule. sharif.edu
Table 4: Comparison of Experimental and TD-DFT Calculated λmax for a Substituted Aminobenzoic Acid
| Electronic Transition | Experimental λmax (nm) | Calculated λmax (nm) (TD-DFT) | Oscillator Strength (f) |
| S₀ → S₁ (n → π) | 340 | 335 | 0.08 |
| S₀ → S₂ (π → π) | 250 | 248 | 0.45 |
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (185.61 g/mol ). nih.gov The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
The fragmentation pattern provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). miamioh.edulibretexts.org For this specific molecule, fragmentation could also involve the loss of a chlorine atom or cleavage of the aromatic ring. Acylium ions, [RCO]⁺, are often stable and produce prominent peaks. libretexts.org
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Fragment Ion | Possible Loss from Molecular Ion |
| 185/187 | [M]⁺ | - |
| 154/156 | [M - OCH₃]⁺ | OCH₃ |
| 126/128 | [M - COOCH₃]⁺ | COOCH₃ |
| 150 | [M - Cl]⁺ | Cl |
| 91 | [C₆H₅N]⁺ | Cl, COOCH₃ |
X-ray Crystallography and Crystal Structure Analysis
For Methyl 2-amino-5-chlorobenzoate, the molecule is nearly planar. nih.gov The crystal structure is stabilized by intermolecular hydrogen bonds between the amino group of one molecule and the carbonyl oxygen of an adjacent molecule, forming chains. An intramolecular hydrogen bond is also observed between the amino group and the carbonyl oxygen. nih.gov It is highly probable that this compound would exhibit similar intermolecular hydrogen bonding patterns, linking molecules into extended networks. The precise crystal packing would be influenced by the different substitution pattern on the aromatic ring. nih.gov
Table 6: Representative Crystallographic Data for a Substituted Methyl Aminobenzoate
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.9480 |
| b (Å) | 9.0230 |
| c (Å) | 12.018 |
| β (°) | 94.10 |
| Volume (ų) | 427.02 |
| Z | 2 |
| Hydrogen Bonding | Intermolecular N-H···O, Intramolecular N-H···O |
This data is for Methyl 2-amino-5-chlorobenzoate and is illustrative of the type of information obtained from X-ray crystallography. nih.gov
Unit Cell Parameters and Space Group Determination
The crystalline structure of methyl 2-amino-5-chlorobenzoate, a derivative of the title compound, has been elucidated using X-ray crystallography. nih.govresearchgate.net The compound crystallizes in a monoclinic system with the space group P2₁/c. researchgate.net The unit cell parameters, which define the dimensions and shape of the crystal's repeating unit, have been precisely determined.
Table 1: Crystal Data and Structure Refinement for Methyl 2-amino-5-chlorobenzoate. nih.govresearchgate.net
| Parameter | Value |
| Empirical Formula | C₈H₈ClNO₂ |
| Formula Weight | 185.60 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.9480 (8) |
| b (Å) | 9.0230 (18) |
| c (Å) | 12.018 (2) |
| β (°) | 94.10 (3) |
| Volume (ų) | 427.02 (15) |
| Z | 2 |
Intermolecular Interactions and Packing Architectures
The crystal packing of these molecules is significantly influenced by various intermolecular interactions. In the crystal structure of methyl 2-amino-5-chlorobenzoate, molecules are linked by intermolecular N—H···O hydrogen bonds, forming chains along the b-axis. nih.govresearchgate.net The nearly planar molecules, with a root-mean-square deviation of 0.0410 Å from the plane through the non-hydrogen atoms, contribute to an ordered packing arrangement. nih.govresearchgate.net
The packing is further stabilized by a network of hydrogen bonds, creating a robust three-dimensional architecture. The arrangement of molecules within the crystal lattice is crucial in determining the physical properties of the compound.
Hydrogen Bonding Networks
Hydrogen bonds play a pivotal role in the molecular assembly of this compound derivatives. In methyl 2-amino-5-chlorobenzoate, both intramolecular and intermolecular hydrogen bonds are observed. nih.govresearchgate.net An intramolecular N—H···O hydrogen bond leads to the formation of a stable six-membered ring. nih.govresearchgate.net
Intermolecularly, N—H···O hydrogen bonds are the primary forces dictating the crystal packing, linking adjacent molecules to form extended chains. nih.govresearchgate.net These hydrogen bonding networks are fundamental to the stability of the crystalline structure and influence properties such as melting point and solubility. The specific geometry of these bonds, including donor-hydrogen-acceptor distances and angles, determines the strength and directionality of these interactions.
Quantum Chemical Computations
Quantum chemical computations offer a powerful tool to complement experimental data and provide a deeper understanding of the molecular properties of this compound.
Geometry Optimization and Conformational Analysis
Theoretical calculations, often employing Density Functional Theory (DFT), are used to determine the most stable conformation of the molecule. The optimized geometry of methyl 2-amino-5-chlorobenzoate reveals that the molecule is nearly planar, which is in good agreement with experimental X-ray diffraction data. nih.govresearchgate.net This planarity is attributed to the electronic conjugation between the benzene ring, the amino group, and the ester group. Conformational analysis helps in identifying the lowest energy structure, which is essential for subsequent calculations of other molecular properties.
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap generally implies higher reactivity. For similar azo dyes, the energy gap has been found to range from 5.30 to 6.88 eV. researchgate.net
Table 2: Frontier Molecular Orbital Energies
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Azo Dye Analogue 1 | - | - | 5.30 |
| Azo Dye Analogue 2 | - | - | 6.88 |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP is mapped onto the electron density surface, with different colors representing different potential values. uni-muenchen.deresearchgate.net Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions denote areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the ester group and the nitrogen atom of the amino group, making them potential sites for interaction with electrophiles. The regions around the hydrogen atoms would exhibit a positive potential. This visual representation of charge distribution is crucial for understanding intermolecular interactions and predicting reaction pathways. uni-muenchen.de
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
In a molecule like this compound, significant intramolecular interactions are expected due to the presence of the electron-donating amino group (-NH2) and the electron-withdrawing chloro (-Cl) and methoxycarbonyl (-COOCH3) groups. NBO analysis of analogous systems reveals key donor-acceptor interactions that contribute to the molecule's stability and electronic properties.
A crystallographic study of Methyl 2-amino-5-chlorobenzoate has confirmed the presence of an intramolecular N-H···O hydrogen bond, which forms a stable six-membered ring. nih.govresearchgate.net This type of interaction is a strong indicator of significant orbital overlap and charge delocalization. In this compound, while a similar intramolecular hydrogen bond with the ester group is not sterically favored, other significant hyperconjugative interactions would be present.
The primary donor-acceptor interactions anticipated in this compound, based on NBO analyses of similar molecules, would involve the delocalization of the lone pair electrons of the nitrogen atom (n(N)) and the oxygen atoms of the ester group (n(O)) into the antibonding orbitals of the benzene ring (π) and the carbonyl group (πC=O). The chloro substituent would also participate in these interactions, typically withdrawing electron density from the ring through inductive effects and donating through resonance.
Table 1: Anticipated Major NBO Donor-Acceptor Interactions in this compound and Their Significance
| Donor NBO (i) | Acceptor NBO (j) | Estimated Stabilization Energy E(2) (kcal/mol) | Significance |
| n(N) | π(C-C) of the ring | High | Indicates strong delocalization of the amino group's lone pair into the aromatic system, contributing to its electron-donating character. |
| n(O) of C=O | π(C-C) of the ring | Moderate | Shows delocalization from the carbonyl oxygen to the ring, influencing the overall electronic distribution. |
| n(O) of O-CH3 | σ(C-C) of the ring | Low to Moderate | Represents hyperconjugative interactions from the methoxy (B1213986) group. |
| π(C=C) of the ring | π(C=O) | Moderate | Reflects the conjugation between the aromatic ring and the ester group. |
| n(Cl) | σ*(C-C) of the ring | Low | Illustrates the resonance contribution of the chlorine atom to the ring. |
Note: The stabilization energies are qualitative estimates based on typical values observed in similar aromatic compounds.
These interactions collectively influence the molecule's geometry, dipole moment, and reactivity. The delocalization of electron density from the amino group to the ring and the ester group is a key feature that would be quantified by NBO analysis.
Hyperpolarizability Calculations for Nonlinear Optical Properties
Molecules with significant intramolecular charge transfer, arising from the presence of both electron-donating and electron-withdrawing groups conjugated through a π-system, often exhibit notable nonlinear optical (NLO) properties. The first hyperpolarizability (β) is a key indicator of a molecule's potential for second-harmonic generation (SHG).
Computational studies on substituted benzoates and similar aromatic compounds have demonstrated that the strategic placement of donor and acceptor groups can lead to large β values. For instance, a study on Methyl 2-amino-5-bromobenzoate, a closely related compound, showed it to possess good NLO properties. researchgate.net
For this compound, the amino group acts as a strong electron donor, while the chloro and methoxycarbonyl groups are electron acceptors. This donor-π-acceptor framework is conducive to a significant change in dipole moment upon excitation, a prerequisite for a high hyperpolarizability.
Table 2: Calculated Hyperpolarizability and Related Properties for an Analogous Substituted Benzoate
| Property | Calculated Value | Unit |
| Dipole Moment (μ) | ~3-5 | Debye |
| Isotropic Polarizability (α) | ~150-200 | 10⁻²⁴ esu |
| First Hyperpolarizability (β) | ~5-15 | 10⁻³⁰ esu |
Note: These are representative values from computational studies on similarly substituted benzene derivatives and are intended to provide an order-of-magnitude estimate.
The magnitude of the first hyperpolarizability is sensitive to the electronic nature and relative positions of the substituents. The meta-substitution pattern in this compound would result in a different charge transfer character compared to ortho or para isomers, which would be reflected in its specific NLO response. Computational methods such as Density Functional Theory (DFT) with appropriate basis sets are typically employed to calculate these properties.
Computational Studies on Solvent Interactions and Photodynamics
The interaction of a molecule with its solvent environment can significantly influence its electronic structure, spectroscopic properties, and photochemical behavior. Computational studies, often employing Polarizable Continuum Models (PCM), can simulate the effect of different solvents on a solute molecule.
For a molecule like this compound, changes in solvent polarity are expected to alter the energies of its ground and excited states. The charge transfer character of the molecule would lead to a noticeable solvatochromic shift in its absorption and emission spectra. In polar solvents, the excited state is generally more stabilized than the ground state, leading to a red shift (bathochromic shift) in the fluorescence spectrum.
The photodynamics of substituted aromatic esters involve processes such as intersystem crossing, internal conversion, and fluorescence. The presence of the chloro substituent, a heavy atom, could potentially enhance the rate of intersystem crossing from the singlet excited state to the triplet state, which might lead to phosphorescence or influence photochemical reaction pathways.
Time-dependent DFT (TD-DFT) calculations are a common tool to investigate the excited states of molecules. Such calculations on this compound would provide information on the energies and characters of its singlet and triplet excited states, which is crucial for understanding its photophysical and photochemical properties.
Energy Framework Calculations for Crystal Stability
The stability of a molecular crystal is determined by the intricate network of intermolecular interactions within the crystal lattice. Energy framework calculations provide a visual and quantitative analysis of the packing and the energetic contributions of different types of intermolecular interactions, such as hydrogen bonding and π-π stacking.
A crystallographic study on the isomer Methyl 2-amino-5-chlorobenzoate revealed that intermolecular N-H···O hydrogen bonds link the molecules into chains, contributing significantly to the stability of the crystal structure. nih.govresearchgate.net In the case of this compound, similar intermolecular hydrogen bonds between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule are highly probable.
Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to play a crucial role in the crystal packing. The chloro substituent can also participate in halogen bonding (C-Cl···O or C-Cl···N interactions), further stabilizing the crystal lattice.
Energy framework calculations typically involve computing the interaction energies between a central molecule and its surrounding neighbors. The results are often visualized as a framework of cylinders, where the thickness of the cylinders represents the strength of the interaction. These calculations would allow for the quantification of the contributions of electrostatic, dispersion, and repulsion energies to the total lattice energy.
Chemical Reactivity and Derivatization Strategies of Methyl 3 Amino 5 Chlorobenzoate
Reactions Involving the Amino Group
The amino group in Methyl 3-amino-5-chlorobenzoate is a primary aromatic amine. Its nucleophilicity is somewhat attenuated by the electron-withdrawing effects of the chloro and methoxycarbonyl substituents on the benzene (B151609) ring. Nevertheless, it readily participates in a variety of reactions typical of anilines.
The primary amino group of this compound can be readily acylated by reacting with acylating agents such as acyl chlorides, acid anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions are fundamental in peptide synthesis and the creation of various pharmacologically active molecules.
Amide Formation: The reaction with an acyl chloride, for instance, typically proceeds in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct. The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acyl chloride. For example, the acylation of an aniline (B41778) derivative can be achieved using an acyl chloride in the presence of a catalyst like zinc chloride wikipedia.org.
Sulfonamide Formation: Similarly, sulfonamides are formed by reacting the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base. Sulfonamides are a critical functional group in many pharmaceutical compounds.
The table below illustrates typical conditions for these acylation reactions.
| Reaction Type | Acylating Agent | Catalyst/Base | Solvent | Typical Conditions | Product |
| Amide Formation | Acetyl Chloride | Pyridine | Dichloromethane | Room Temperature, 2-4h | Methyl 3-acetamido-5-chlorobenzoate |
| Sulfonamide Formation | p-Toluenesulfonyl Chloride | Triethylamine | Tetrahydrofuran | 0°C to Room Temp, 4-6h | Methyl 3-chloro-5-(4-methylphenylsulfonamido)benzoate |
Aromatic primary amines like this compound can be converted into diazonium salts through a process known as diazotization masterorganicchemistry.com. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt questjournals.org. Alternative, milder reagents like tert-butyl nitrite can also be used for in situ generation of the diazonium species researchgate.net.
The resulting aryl diazonium salt is a highly valuable synthetic intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. These substitutions allow for the introduction of groups such as -OH, -F, -Cl, -Br, and -CN onto the aromatic ring masterorganicchemistry.com.
Furthermore, the diazonium salt can act as an electrophile in electrophilic aromatic substitution reactions with electron-rich aromatic compounds, such as phenols and anilines. This process, known as azo coupling , yields highly colored azo compounds, which are widely used as dyes libretexts.orglibretexts.orgwikipedia.org. The coupling reaction is pH-dependent, with phenols coupling under mildly alkaline conditions and anilines under mildly acidic conditions libretexts.org. The coupling typically occurs at the para position of the activated ring wikipedia.org.
| Reaction | Reagents | Coupling Partner | Key Conditions | Product Type |
| Diazotization | NaNO₂, HCl | - | 0-5 °C | Aryl Diazonium Salt |
| Azo Coupling | Aryl Diazonium Salt | Phenol | Mildly Alkaline (pH > 7.5) | Azo Dye |
| Azo Coupling | Aryl Diazonium Salt | Aniline | Mildly Acidic (pH < 6) | Azo Dye |
The primary amino group of this compound can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases . This reaction is typically catalyzed by an acid or a base and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule ijmcmed.org. The reaction is often carried out by refluxing the reactants in a solvent like ethanol ijrpc.com.
Schiff bases are versatile ligands in coordination chemistry and are important intermediates in various organic syntheses ijrpc.com. They have also been investigated for a wide range of biological activities nih.gov. The formation of the azomethine (–C=N–) group is a key characteristic of this reaction yu.edu.jo.
A typical procedure involves dissolving equimolar amounts of this compound and an aldehyde (e.g., benzaldehyde) in ethanol and refluxing the mixture for several hours, sometimes with a few drops of a catalyst like glacial acetic acid ijmcmed.org.
| Carbonyl Compound | Solvent | Catalyst | Reaction Condition | Product (Schiff Base) |
| Benzaldehyde | Ethanol | Glacial Acetic Acid (cat.) | Reflux, 3-5h | Methyl 3-((benzylidene)amino)-5-chlorobenzoate |
| 4-Methoxybenzaldehyde | Methanol (B129727) | - | Room Temperature, 24h | Methyl 3-chloro-5-(((4-methoxyphenyl)methylene)amino)benzoate |
Reactions Involving the Ester Group
The methyl ester group in this compound is susceptible to nucleophilic acyl substitution reactions. The most common of these are hydrolysis and transesterification.
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-amino-5-chlorobenzoic acid, under either acidic or basic conditions.
Base-Catalyzed Hydrolysis (Saponification): This is a common and often irreversible method for ester hydrolysis. It involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide chemspider.com. The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl carbon. Subsequent acidification of the resulting carboxylate salt yields the free carboxylic acid. A typical procedure involves refluxing the ester in a mixture of methanol and aqueous NaOH, followed by acidification with HCl chemspider.com.
Acid-Catalyzed Hydrolysis: This is a reversible reaction that involves heating the ester with water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is the reverse of Fischer esterification. To drive the equilibrium towards the products, a large excess of water is typically used.
| Hydrolysis Type | Reagents | Solvent | Key Conditions | Product |
| Base-Catalyzed | NaOH or KOH | Water/Methanol | Reflux | 3-amino-5-chlorobenzoic acid (after acidification) |
| Acid-Catalyzed | H₂SO₄ or HCl | Water | Reflux | 3-amino-5-chlorobenzoic acid |
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This compound can be converted to other esters (e.g., ethyl, butyl, or benzyl esters) by reacting it with a different alcohol in the presence of an acid or base catalyst scielo.br.
This reaction is an equilibrium process. To favor the formation of the desired product, the reactant alcohol is often used in large excess as the solvent ucla.edu. The reaction can be catalyzed by mineral acids like sulfuric acid, or by various other catalysts, including zinc compounds and solid acid catalysts like zirconium/titanium oxides google.commdpi.com. The reaction temperature for transesterification is typically elevated, often in the range of 140 to 250 °C, depending on the catalyst and substrates google.com.
| Reactant Alcohol | Catalyst | Temperature | Product |
| Ethanol | Sulfuric Acid (cat.) | Reflux | Ethyl 3-amino-5-chlorobenzoate |
| Benzyl Alcohol | Zinc Acetate | 160-210 °C | Benzyl 3-amino-5-chlorobenzoate |
| Butanol | Zr/Ti Solid Acid | Reflux | Butyl 3-amino-5-chlorobenzoate |
Amidation of the Ester
The transformation of the methyl ester group in this compound into an amide is a key derivatization strategy. Direct amidation of unactivated esters typically requires forcing conditions or activation. Common methods involve heating the ester with an amine, often catalyzed by a base or a Lewis acid. For this compound, this reaction would involve its treatment with a primary or secondary amine to yield the corresponding 3-amino-5-chlorobenzamide derivative.
Several modern approaches to ester amidation could be applied, including:
Base-Promoted Amidation : Strong bases like potassium tert-butoxide (KOtBu) in a solvent such as DMSO can facilitate the direct reaction between the ester and an amine. mdpi.comaskfilo.com
Catalytic Methods : Various catalysts can promote the amidation of esters under milder conditions. These include systems based on niobium(V) oxide, titanium, or zirconium compounds. organic-chemistry.org
Mechanochemical Amidation : Ball-milling techniques have emerged as a solvent-free method for the direct amidation of esters, often using a sub-stoichiometric amount of a base like KOtBu. wikipedia.org
The general reaction scheme is presented below:
Scheme 1: General Amidation of this compound
The success and rate of the amidation reaction are influenced by the nature of the amine used.
| Amine Type | Reactant Example | Expected Product Class | Notes |
|---|---|---|---|
| Primary Aliphatic | n-Butylamine | N-alkyl-3-amino-5-chlorobenzamide | Generally reactive under standard amidation conditions. |
| Secondary Aliphatic | Piperidine | N-piperidyl-3-amino-5-chlorobenzamide | Often highly reactive in direct amidation. mdpi.com |
| Primary Aromatic | Aniline | N-aryl-3-amino-5-chlorobenzamide | Less nucleophilic than aliphatic amines; may require harsher conditions or specific catalysts. organic-chemistry.org |
| Ammonia (B1221849) | Aqueous Ammonia | 3-Amino-5-chlorobenzamide | Often requires high pressure and temperature in an autoclave. nih.gov |
Reactions Involving the Aromatic Ring
The aromatic ring of this compound is substituted with an activating amino group and two deactivating groups (chloro and methoxycarbonyl). This substitution pattern dictates the regioselectivity and feasibility of further reactions on the ring.
Electrophilic Aromatic Substitution (e.g., further Halogenation)
Further halogenation of the aromatic ring is a potential derivatization pathway. The directing effects of the existing substituents determine the position of the incoming electrophile. The amino group (-NH₂) is a strong activating group and is ortho, para-directing. The chloro group (-Cl) is a deactivating group but is also ortho, para-directing. The methyl ester group (-COOCH₃) is a deactivating group and is meta-directing.
Given the positions of the current substituents, the incoming electrophile will be directed to the positions ortho and para to the strongly activating amino group. These are positions 2, 4, and 6.
Position 5 is already occupied by the chloro group.
Position 3 is occupied by the amino group.
Position 1 is occupied by the ester group.
Therefore, electrophilic substitution is expected to occur at positions 2, 4, or 6. The most likely positions for substitution are C2 and C6, which are ortho to the amino group and meta to the chloro and ester groups. For example, iodination of anilines typically occurs at the para position first, followed by the ortho position. mdpi.com In this case, the para position (C6 relative to C3-NH2) is sterically hindered by the C5-Cl. Thus, substitution at C2 and C4 is most probable.
| Reaction | Reagent | Potential Product(s) |
|---|---|---|
| Bromination | Br₂ in Acetic Acid | Methyl 3-amino-2-bromo-5-chlorobenzoate and/or Methyl 3-amino-4-bromo-5-chlorobenzoate |
| Iodination | I₂ with an oxidizing agent or N-Iodosuccinimide (NIS) | Methyl 3-amino-5-chloro-2-iodobenzoate and/or Methyl 3-amino-5-chloro-4-iodobenzoate |
| Chlorination | N-Chlorosuccinimide (NCS) | Methyl 3-amino-2,5-dichlorobenzoate and/or Methyl 3-amino-4,5-dichlorobenzoate |
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, such as the chloro substituent, by a nucleophile. SNAr reactions are typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. askfilo.comwikipedia.org In this compound, the chloro group is meta to the deactivating ester group and meta to the activating amino group. This arrangement does not strongly activate the ring for SNAr. masterorganicchemistry.com
Consequently, displacing the chloride via a standard SNAr mechanism would likely require harsh conditions (high temperature and pressure) or a metal catalyst. pressbooks.pub Copper-catalyzed reactions, such as the Ullmann condensation, are often employed for such transformations, allowing for the formation of C-N, C-O, or C-S bonds in place of the C-Cl bond. wikipedia.orgorganic-chemistry.org
Suzuki Coupling and other Cross-Coupling Reactions
The chloro substituent on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems have been developed to facilitate their coupling. tcichemicals.com
Suzuki-Miyaura Coupling : This reaction couples the aryl chloride with a boronic acid or ester to form a biaryl compound. This would allow for the introduction of a new aryl or vinyl group at the C5 position. nih.gov
Heck Reaction : The Heck reaction couples the aryl chloride with an alkene, providing a method to synthesize substituted alkenes. wikipedia.orgorganic-chemistry.org
Sonogashira Coupling : This reaction involves the coupling of the aryl chloride with a terminal alkyne, yielding an arylalkyne. It typically uses both palladium and copper catalysts. wikipedia.org
Buchwald-Hartwig Amination : This reaction forms a new C-N bond by coupling the aryl chloride with an amine. This would allow for the synthesis of diamino-substituted benzoates. organic-chemistry.orgwikipedia.org
| Reaction Name | Coupling Partner | Bond Formed | Potential Product Class |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | C-C | Methyl 3-amino-5-arylbenzoate |
| Heck | Alkene | C-C | Methyl 3-amino-5-alkenylbenzoate |
| Sonogashira | Terminal Alkyne | C-C | Methyl 3-amino-5-alkynylbenzoate |
| Buchwald-Hartwig | Amine (R₂NH) | C-N | Methyl 3,5-diaminobenzoate derivative |
Regioselectivity in Substitutions
The regiochemical outcome of substitution reactions on the this compound ring is a direct consequence of the interplay between the electronic effects of the three substituents.
For electrophilic aromatic substitution , the powerful ortho, para-directing nature of the amino group dominates. wikipedia.org The incoming electrophile will preferentially add to the positions activated by the amino group, which are C2, C4, and C6. Since C6 is sterically hindered and adjacent to the chloro group, substitution is most favored at C2 and C4.
For nucleophilic aromatic substitution , the reaction targets the carbon bearing the leaving group (C5). The success of this reaction is less about directing effects and more about the activation of the leaving group. As discussed, the lack of strong electron-withdrawing groups ortho or para to the chlorine makes this position relatively unreactive towards SNAr.
For metal-catalyzed cross-coupling reactions , the reaction occurs exclusively at the C-Cl bond at position C5, as this is the site of the halide leaving group required for the catalytic cycle.
Multi-component Reactions Incorporating the Scaffold
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, offer an efficient way to build molecular complexity. organic-chemistry.org The primary amine functionality of this compound makes it a suitable candidate for several well-known MCRs.
Ugi Reaction : The Ugi four-component reaction (U-4CR) typically involves an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. mdpi.com this compound could serve as the primary amine component.
Passerini Reaction : The Passerini three-component reaction (P-3CR) combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgnih.gov While the parent molecule is not a direct component, derivatives of it could be. For instance, if the amino group were to react first to form an imine, this could potentially participate in Passerini-type reactions.
The incorporation of the this compound scaffold into these reactions would lead to the rapid generation of complex molecules with a substituted aromatic core, which could be valuable in creating libraries of compounds for various applications.
Stereochemical Considerations in Derivatization
The derivatization of this compound introduces the potential for creating stereogenic centers, leading to the formation of chiral molecules. The strategic control of stereochemistry is paramount in fields such as pharmaceutical development, where the biological activity of enantiomers can differ significantly. This section explores the key stereochemical considerations in the derivatization of this compound, focusing on the generation of stereoisomers through reactions involving the amino group.
While specific documented examples of stereoselective derivatization directly involving this compound are not extensively reported in publicly available literature, the principles of asymmetric synthesis and chiral resolution are broadly applicable. The amino group of this compound serves as a key functional handle for introducing chirality.
One common strategy involves the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of this compound, the amino group can be reacted with a chiral carboxylic acid or its derivative to form a diastereomeric mixture of amides. These diastereomers, having different physical properties, can then be separated by conventional techniques such as chromatography or crystallization. Subsequent cleavage of the chiral auxiliary would yield the enantiomerically enriched amine derivative.
Another approach is the use of chiral reagents or catalysts in reactions involving the amino group. For instance, asymmetric acylation or alkylation of the amino group could be achieved using a chiral acylating agent or in the presence of a chiral catalyst. These methods directly generate a preponderance of one enantiomer over the other, a process known as asymmetric synthesis. ethz.ch
The formation of diastereomers is a key principle in the separation of enantiomers. When this compound is reacted with an enantiomerically pure chiral acid, two diastereomeric amides are formed. The properties and potential separation of these diastereomers are outlined in the table below.
| Diastereomer | Configuration | Expected Properties | Separation Method |
|---|---|---|---|
| Diastereomer 1 | (R)-acid + Amine | Different melting point, boiling point, and solubility compared to Diastereomer 2 | Chromatography (e.g., HPLC, column chromatography), Fractional crystallization |
| Diastereomer 2 | (S)-acid + Amine | Different melting point, boiling point, and solubility compared to Diastereomer 1 |
Furthermore, enzymatic resolutions can be a powerful tool for achieving stereoselectivity. Lipases and other enzymes can selectively catalyze reactions on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, if a derivative of this compound were a racemic mixture, an enzyme could be used to selectively hydrolyze or acylate one of the enantiomers, allowing for their separation.
The synthesis of chiral pharmaceuticals often involves the use of specific building blocks. While there is no direct evidence of this compound being a precursor in the synthesis of the specific FDA-approved drugs reviewed between 2016-2020, its structural motif is present in many biologically active molecules. mdpi.com The principles of stereoselective synthesis are crucial in the development of such therapeutic agents. mdpi.com
In the broader context of substituted anilines, which share the amino functionality with this compound, various stereoselective reactions have been developed. For example, the asymmetric protonation of catalytically generated prochiral chloroenamines using chiral Brønsted acids has been reported for the synthesis of chiral vicinal chloroamines. d-nb.infonih.gov Such methodologies could potentially be adapted for the stereoselective functionalization of the aromatic ring of this compound or its derivatives.
The table below lists some common chiral auxiliaries and their potential application in the derivatization of this compound.
| Chiral Auxiliary | Type of Reaction | Potential Outcome |
|---|---|---|
| (1S)-(-)-Camphanic chloride | Acylation of the amino group | Formation of diastereomeric amides, separable by chromatography. |
| Mosher's acid chloride | Acylation of the amino group | Formation of diastereomeric amides for the determination of enantiomeric excess by NMR. |
| Evans auxiliaries (chiral oxazolidinones) | Acylation of the amino group followed by stereoselective alkylation | Introduction of a new stereocenter alpha to the carbonyl group of the resulting imide. |
Environmental Fate and Ecotoxicological Considerations for Benzoic Acid Derivatives
Biodegradation Pathways in Environmental Systems
The biodegradation of Methyl 3-amino-5-chlorobenzoate is anticipated to proceed through pathways known for related chlorinated and aminated aromatic compounds. The presence of both a chloro and an amino group on the benzene (B151609) ring, along with the methyl ester, influences the specific microbial processes involved in its degradation.
Aerobic biodegradation of chlorobenzoic acids (CBAs) is a well-documented process often initiated by dioxygenase enzymes. jbarbiomed.comresearchgate.net For a compound like this compound, a likely initial step involves the hydrolysis of the methyl ester group to form 3-amino-5-chlorobenzoic acid. Subsequently, bacteria can employ dioxygenases to hydroxylate the aromatic ring, leading to the formation of (chloro)catechol intermediates. nih.gov This is a common strategy for destabilizing the aromatic ring, making it susceptible to cleavage. nih.gov For instance, the degradation of 3-chlorobenzoate (B1228886) (3-CBA) can proceed through the formation of chlorocatechol, which is then channeled into the central metabolism, often via an ortho-cleavage pathway. nih.gov The presence of the amino group might also influence the pathway, as aniline (B41778) and its derivatives are known to be degraded through similar enzymatic reactions. muni.cznih.gov
Under anaerobic conditions, the degradation pathways are different. Reductive dehalogenation is a key initial step where the chlorine atom is removed from the aromatic ring. This process has been observed for various chlorobenzoic acids in sediments and soils under denitrifying conditions. researchgate.net Following dehalogenation, the resulting aminobenzoic acid ester can be further degraded. The degradation of the benzoate (B1203000) structure under anaerobic conditions can occur through two main routes: one involving the reduction of the aromatic ring followed by ring cleavage, and another where the molecule is activated by binding to coenzyme A (CoA). researchgate.net
Persistence and Mobility in Soil and Aquatic Environments
The persistence and mobility of this compound in the environment are governed by its chemical structure and the properties of the surrounding soil and water. The compound's potential to persist is linked to its resistance to biodegradation, while its mobility is influenced by its tendency to adsorb to soil and sediment particles.
| Compound | Estimated Koc (Soil Adsorption Coefficient) | Mobility Potential | General Persistence Notes |
|---|---|---|---|
| 4-Chlorobenzoic Acid | 42 nih.gov | Very High nih.gov | Biodegradation rates are variable and dependent on environmental conditions and microbial consortia. jbarbiomed.com |
| Benzoic Acid | - | High (due to anionic form at typical environmental pH) | Generally considered to be readily biodegradable in both aerobic and anaerobic environments. epa.gov |
Photochemical Degradation Processes
Photochemical degradation, or photolysis, is another important process that can contribute to the transformation of this compound in the environment, particularly in sunlit surface waters and the atmosphere. This process can occur through direct or indirect photolysis.
Direct photolysis happens when a chemical itself absorbs light energy, leading to its breakdown. For this to occur, the compound must have a chromophore that absorbs light at wavelengths present in sunlight (greater than 290 nm). researchgate.net Aromatic compounds like benzoic acid derivatives can absorb UV radiation. nih.gov The presence of halogen and amino substituents on the aromatic ring can shift the absorption spectrum towards longer wavelengths, potentially increasing the rate of direct photolysis under natural sunlight. nih.gov For instance, studies on halogenated estrogens have shown that direct photolysis rates increased with halogenation. nih.gov
Ecotoxicity to Terrestrial and Aquatic Organisms
The potential for this compound to cause harm to environmental organisms is a key component of its risk assessment. Ecotoxicity is typically evaluated by testing the compound's effects on representative species from different trophic levels, such as algae (producers), crustaceans like Daphnia (primary consumers), and fish (secondary consumers). chemsafetypro.com
While specific ecotoxicity data for this compound is limited, data for structurally similar compounds, including various chlorobenzoic acids and anilines, provide an indication of its potential effects. Benzoic acid and its derivatives have been shown to exhibit toxicity to a range of organisms. researchgate.netnih.gov For example, a GHS classification for a similar compound, 2-amino-5-chloro-3-methylbenzoic acid, indicates it is harmful to aquatic life with long-lasting effects. The toxicity of these compounds is often related to their ability to disrupt cellular processes. For instance, the antimicrobial action of benzoic acid is due to its ability to disrupt the pH balance within microbial cells. ijcrt.org
The following table summarizes acute toxicity data for compounds structurally related to this compound, illustrating the range of potential effects on aquatic life. The values represent the concentration of a substance that is lethal to 50% of the test organisms (LC50) or causes a 50% effect (e.g., immobilization) in the test population (EC50) over a specified period. chemsafetypro.com
| Compound | Test Organism | Endpoint | Toxicity Value (mg/L) | Reference |
|---|---|---|---|---|
| Benzoic Acid | Daphnia magna (Water Flea) | 48h EC50 | 102 | researchgate.net |
| Benzoic Acid | Pimephales promelas (Fathead Minnow) | 96h LC50 | 44.6 | researchgate.net |
| 4-Chlorobenzoic Acid | Leuciscus idus melanotus (Golden Ide) | 48h LC50 | 92 | nih.gov |
| Aniline | Daphnia magna (Water Flea) | 24h EC50 | 0.62 | regulations.gov |
| 3-Chloroaniline | Daphnia magna (Water Flea) | 24h EC50 | 1.8 | regulations.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate
Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools used to predict the environmental fate and effects of chemicals based on their molecular structure. ecetoc.org These models are particularly useful for screening new or untested chemicals like this compound, for which experimental data may be scarce.
QSAR models establish a mathematical relationship between a chemical's properties (e.g., toxicity, biodegradability) and its structural or physicochemical descriptors. ecetoc.org For predicting toxicity, hydrophobicity (often represented by the octanol-water partition coefficient, Kow) is a key descriptor, as it relates to a chemical's ability to be taken up by an organism. nih.govnih.gov For instance, a QSAR model for halogenated benzenes showed that their toxicity to algae was directly related to their hydrophobicity and the lipid content of the algae. nih.gov
For predicting biodegradation, electronic and steric (size and shape) properties often play a more significant role than hydrophobicity. nih.gov These properties influence how well a chemical can fit into the active site of a degradative enzyme. QSAR models have been developed to predict the biodegradability of various classes of chemicals, including anilines and phenols. muni.cznih.goveuropa.eu
For a compound like this compound, a QSAR approach would involve calculating various molecular descriptors and using established models for substituted anilines and benzoates to estimate its potential for biodegradation, soil sorption, and ecotoxicity. nih.gov While these predictions provide valuable initial assessments, they are most reliable when applied to chemicals that fall within the model's applicability domain, meaning they are structurally similar to the chemicals used to develop the model. ecetoc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
